6-((Tert-butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate
Overview
Description
6-((Tert-butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate is a chemical compound that serves as a six-carbon linker containing a tosyl group and a Boc-protected amine group . The tosyl group is a very good leaving group for nucleophilic substitution reactions, while the Boc group can be deprotected under mild acidic conditions to form a free amine . This compound is primarily used for research purposes and is available in reagent grade .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate involves several steps:
Tosylation of tert-butyl (6-hydroxyhexyl) carbamate: This step involves the reaction of tert-butyl (6-hydroxyhexyl) carbamate with tosyl chloride (TsCl) in the presence of a base such as triethylamine (Et3N) to form the tosylated intermediate.
Formation of the final product: The tosylated intermediate is then treated with potassium thioacetate (KSAc) in tetrahydrofuran (THF) at 0°C for 16 hours, followed by deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for 3 hours.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-((Tert-butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate undergoes several types of chemical reactions:
Nucleophilic Substitution: The tosyl group acts as a leaving group, allowing nucleophiles to substitute it.
Deprotection: The Boc group can be removed under acidic conditions to yield a free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction typically occurs in polar aprotic solvents like DCM or THF.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amine-substituted product.
Deprotection: The major product is the free amine after removal of the Boc group.
Scientific Research Applications
6-((Tert-butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-((tert-butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate involves its role as a linker and a protecting group. The tosyl group facilitates nucleophilic substitution reactions by acting as a leaving group, while the Boc group protects the amine functionality during synthetic transformations . Upon deprotection, the free amine can participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
6-((tert-Butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate: Contains a tosyl group and a Boc-protected amine group.
tert-Butyl (6-hydroxyhexyl) carbamate: Precursor in the synthesis of the target compound.
N-tert-butoxycarbonyl-6-aminohexyl 4-methylbenzenesulfonate: Similar structure with slight variations in functional groups.
Uniqueness
This compound is unique due to its dual functionality as a linker and a protecting group. The presence of both tosyl and Boc groups allows for versatile applications in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO5S/c1-15-9-11-16(12-10-15)25(21,22)23-14-8-6-5-7-13-19-17(20)24-18(2,3)4/h9-12H,5-8,13-14H2,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHYHFYVSNWGRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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